

# 6-Fluoro-3-hydroxy-4-methoxyindazole SMILES code

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 6-Fluoro-3-hydroxy-4-methoxyindazole

CAS No.: 887569-53-1

Cat. No.: B3295120

[Get Quote](#)

Title: Structural Profiling and Synthetic Methodologies of **6-Fluoro-3-hydroxy-4-methoxyindazole**: A Privileged Scaffold in Drug Discovery

## Executive Summary

In modern medicinal chemistry, the indazole heterocycle has emerged as a privileged scaffold, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD) [1]. Among its functionalized derivatives, **6-Fluoro-3-hydroxy-4-methoxyindazole** (also nomenclatured as 6-Fluoro-4-methoxy-1H-indazol-3-ol; CAS: 887569-53-1) represents a highly specialized building block[2]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind this specific substitution pattern, provide a field-proven synthetic workflow, and outline self-validating analytical protocols for drug development professionals.

## SMILES Code Deconstruction and Physicochemical Profiling

The SMILES (Simplified Molecular-Input Line-Entry System) string provides a topological map of the molecule. For **6-Fluoro-3-hydroxy-4-methoxyindazole**, the validated SMILES code is OC1=NNC2=C1C(OC)=CC(F)=C2[2].

## Topological Mapping:

- O: The hydroxyl oxygen attached to the C3 position.
- C1=NN: The pyrazole portion of the indazole core, where C1 (Carbon 3) is double-bonded to N2, which is single-bonded to N1. The 1 designates the first ring closure.
- C2=C1: The bridgehead carbons (C7a and C3a). C2 initiates the second ring closure, while =C1 completes the 5-membered pyrazole ring.
- C(OC)=CC(F)=C2: The functionalized benzene ring. Carbon 4 is substituted with a methoxy group (OC), Carbon 5 is unsubstituted, Carbon 6 is fluorinated (F), and the final =C2 completes the 6-membered aromatic ring.

Table 1: Quantitative Physicochemical Properties

| Property          | Value            | Pharmacological Relevance                                     |
|-------------------|------------------|---------------------------------------------------------------|
| Molecular Formula | <b>C8H7FN2O2</b> | <b>Optimized for low-molecular-weight fragment libraries.</b> |
| Molecular Weight  | 182.15 g/mol     | High ligand efficiency (LE) potential in FBDD.                |
| CAS Number        | 887569-53-1      | Unique registry identifier[2].                                |
| H-Bond Donors     | 2 (OH, NH)       | Critical for interacting with kinase hinge regions[1].        |
| H-Bond Acceptors  | 4 (N, O, O, F)   | Enables diverse binding modes and water-network interactions. |

| Topological Polar Surface Area | ~58.2 Å<sup>2</sup> | Excellent passive membrane permeability (ideal < 90 Å<sup>2</sup>). |

## Mechanistic Rationale: The E-E-A-T of Scaffold Substitutions

The design of **6-Fluoro-3-hydroxy-4-methoxyindazole** is not arbitrary; each functional group serves a distinct causal purpose in pharmacology:

- **6-Fluoro Substitution (Metabolic Shielding):** The introduction of the highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it blocks Cytochrome P450 (CYP)-mediated aromatic oxidation, significantly increasing the metabolic half-life of the compound[3]. Second, the electron-withdrawing nature of fluorine lowers the pKa of the indazole NH, which enhances passive lipoidal diffusion and oral bioavailability[4].
- **4-Methoxy Substitution (Conformational Locking):** The methoxy group at C4 provides steric bulk that restricts the rotation of adjacent functional groups when bound to a target protein. Furthermore, the oxygen atom acts as a critical hydrogen bond acceptor, often interacting with the "gatekeeper" residues in the ATP-binding pocket of kinases.
- **3-Hydroxy Substitution (Tautomeric Bioisosterism):** The 3-OH group allows the molecule to undergo tautomerization between the indazol-3-ol and indazolin-3-one forms. This dynamic equilibrium allows the scaffold to act as a robust bioisostere for phenol, providing essential hydrogen bond donor/acceptor capabilities without the phase II metabolic liabilities (e.g., rapid glucuronidation) typically associated with exposed phenols[1].

## Synthetic Methodology and Reaction Workflow

To synthesize this core with high fidelity, a two-step nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cyclization protocol is employed. The causality behind choosing 2,4-difluoro-6-methoxybenzoic acid as the starting material lies in the differential reactivity of the fluorine atoms; the fluorine ortho to the electron-withdrawing ester is highly activated for nucleophilic attack by hydrazine.



[Click to download full resolution via product page](#)

Fig 1: Two-step synthetic workflow for **6-Fluoro-3-hydroxy-4-methoxyindazole**.

## Step-by-Step Experimental Protocol:

### Step 1: Esterification

- Suspend 2,4-difluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).
- Add concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 eq) dropwise at 0°C.
- Causality Check: Reflux the mixture for 4 hours. The conversion of the carboxylic acid to the methyl ester prevents premature decarboxylation and activates the ortho-fluorine for the subsequent SNAr step.

- Concentrate under reduced pressure, neutralize with saturated  $\text{NaHCO}_3$ , and extract with ethyl acetate. Dry over  $\text{Na}_2\text{SO}_4$  and concentrate to yield the intermediate ester.

#### Step 2: Hydrazine-Mediated Cyclization

- Dissolve the intermediate ester (1.0 eq) in absolute ethanol (0.2 M).
- Add hydrazine hydrate ( $\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$ , 3.0 eq). Note: Excess hydrazine is required to drive the equilibrium of the initial  $\text{S}_{\text{N}}\text{Ar}$  attack at the C2 position.
- Reflux for 12 hours. The intermediate hydrazino-benzoate will spontaneously cyclize via intramolecular nucleophilic acyl substitution, expelling methanol.
- Cool to  $0^\circ\text{C}$ . The target indazole will precipitate. Filter and wash with cold ethanol.

## Application in Targeted Therapeutics: Kinase Inhibition

Indazoles are uniquely suited for ATP-competitive kinase inhibition[1]. The **6-Fluoro-3-hydroxy-4-methoxyindazole** scaffold is designed to anchor into the hinge region of kinases (such as VEGFR or PI3K). The N1/N2 and 3-OH groups form a bidentate hydrogen-bonding network with the peptide backbone of the hinge, while the 4-methoxy and 6-fluoro groups project into the hydrophobic pockets, dictating kinase selectivity.



[Click to download full resolution via product page](#)

Fig 2: Mechanism of action for indazole-based ATP-competitive kinase inhibitors.

## Analytical Characterization and Validation Protocols

To ensure the trustworthiness of the synthesized batch, a self-validating analytical protocol must be executed.

### Protocol A: LC-MS Validation

- Method: Reverse-phase C18 column (50 x 2.1 mm, 1.8  $\mu\text{m}$ ); Mobile Phase A:  $\text{H}_2\text{O}$  + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% to 95% B over 3 minutes.

- Validation Criteria: The compound must elute as a single sharp peak (>98% purity by UV 254 nm). The ESI+ mass spectrum must show the molecular ion  $[M+H]^+$  at  $m/z$  183.1. Self-Validation: The complete absence of the  $m/z$  peak corresponding to the uncyclized hydrazino intermediate confirms reaction completion.

#### Protocol B: NMR Tautomeric Verification

- Method:  $^1\text{H}$ -NMR (400 MHz) in DMSO- $d_6$ .
- Validation Criteria:
  - A singlet at ~3.90 ppm integrating to 3H (4-OCH<sub>3</sub>).
  - Two distinct aromatic signals (doublets or doublet of doublets due to  $^{19}\text{F}$ - $^1\text{H}$  coupling) between 6.50–7.20 ppm.
  - Self-Validation: The presence of broad exchangeable singlets >10.0 ppm corresponds to the NH and OH protons. Performing the NMR in CDCl<sub>3</sub> versus DMSO- $d_6$  will shift the equilibrium of the tautomers, validating the structural flexibility of the 3-OH/3-one system.

## References

- BLD Pharm. "6-Fluoro-4-methoxy-1H-indazol-3-ol Product Information and SMILES documentation.
- PharmaBlock. "Indazoles in Drug Discovery: Bioisosteres and Privileged Scaffolds.
- Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015.
- Böhm, H.J. et al. "Fluorine in medicinal chemistry." Chembiochem, 2004.

### *Need Custom Synthesis?*

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. img01.pharmablock.com](http://img01.pharmablock.com) [[img01.pharmablock.com](http://img01.pharmablock.com)]
- [2. 887569-53-1|6-Fluoro-4-methoxy-1H-indazol-3-ol|BLD Pharm](http://887569-53-1|6-Fluoro-4-methoxy-1H-indazol-3-ol|BLD Pharm) [[bldpharm.com](http://bldpharm.com)]

- [3. Fluorine in medicinal chemistry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Fluorine in medicinal chemistry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [6-Fluoro-3-hydroxy-4-methoxyindazole SMILES code]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3295120#6-fluoro-3-hydroxy-4-methoxyindazole-smiles-code\]](https://www.benchchem.com/product/b3295120#6-fluoro-3-hydroxy-4-methoxyindazole-smiles-code)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)